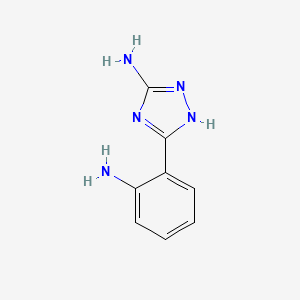

3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine

描述

3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both an amino group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-aminobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of ethanol as a solvent and a temperature of around 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

化学反应分析

Acylation Reactions

The 5-amino group on the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) to yield N-acylated derivatives.

Example Reaction:

3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine reacts with benzoyl chloride to form N-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzamide.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | DMF, TEA, 0–25°C, 12 hr | N-(5-(2-aminophenyl)triazol-3-yl)benzamide | 72% |

Acylated derivatives are key intermediates for further functionalization, such as hydrazinolysis or cyclocondensation .

Hydrazinolysis and Ring-Opening

Under microwave irradiation or reflux with hydrazine hydrate, the triazole ring can undergo partial cleavage, enabling recyclization or formation of fused heterocycles.

Example Reaction:

Reaction with hydrazine hydrate in methanol followed by acidification (pH 5–6) yields quinazoline-triazole hybrids .

| Conditions | Product | Application | Source |

|---|---|---|---|

| Hydrazine hydrate, HCl, reflux | 2-[(3-Aminoalkyl)triazolo]quinazoline | Anticancer agents |

Condensation with Aldehydes

The ortho-aminophenyl group participates in Schiff base formation with aldehydes. This reaction is catalyzed by acetic acid or under solvent-free conditions.

Example Reaction:

Condensation with 4-nitrobenzaldehyde produces a Schiff base derivative with potential metal-chelating properties.

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetic acid | (E)-N'-(4-nitrobenzylidene)-2-aminophenyltriazole | 65% |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the amino group.

Example Reaction:

Nitration with HNO₃/H₂SO₄ yields 3-(2-amino-4-nitrophenyl)-1H-1,2,4-triazol-5-amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-2-aminophenyltriazole | 58% |

Coordination with Metal Ions

The triazole and aromatic amine groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Example Reaction:

Reaction with CuCl₂ in ethanol yields a square-planar Cu(II) complex.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Ethanol, 60°C, 4 hr | [Cu(triazole)₂Cl₂] | Catalysis/Pharma |

Cyclocondensation Reactions

The compound participates in tandem cycloadditions with nitriles or azides to form fused polyheterocycles.

Example Reaction:

Reaction with acetonitrile under microwave irradiation produces pyrido-triazole derivatives .

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetonitrile | MW, 120°C, 30 min | 1-(5-Amino-triazol-4-yl)ethanone | 45% |

Tautomerism and pH-Dependent Reactivity

The triazole ring exhibits annular tautomerism, influencing reactivity in acidic or basic media. NMR studies confirm equilibrium between 1H- and 4H-tautomers .

Key Observations:

-

Acidic conditions (pH < 4): Dominant 1H-tautomer.

-

Neutral/basic conditions (pH 7–10): 4H-tautomer prevails, enhancing nucleophilicity at N-1 .

Antibacterial and Anticoag

科学研究应用

Synthesis and Structural Properties

The synthesis of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of appropriate starting materials under controlled conditions. The compound exhibits tautomerism, which can influence its reactivity and interaction with biological targets. The structural characteristics of this compound allow it to serve as a versatile building block for more complex molecules.

Key Synthesis Methods:

- Recrystallization Techniques: Crystallization from solvents like ethanol has been reported to yield high-purity samples suitable for further studies .

- Microwave-Assisted Synthesis: This method has been explored for the rapid synthesis of substituted triazoles, enhancing yields and reducing reaction times .

Biological Applications

The biological activities of this compound derivatives have been evaluated in several studies. These compounds have shown promising results in various therapeutic areas:

Anticancer Activity:

Research indicates that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For instance:

- Dual Anticancer Activity: Certain derivatives have demonstrated effectiveness against multiple cancer cell lines, suggesting their potential as anticancer agents .

- Antiangiogenic Properties: The compounds have shown the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .

Anticonvulsant Activity:

Recent studies have highlighted the anticonvulsant potential of triazole derivatives. Compounds synthesized from this compound have been found to exhibit activity comparable to established anticonvulsants like Lamotrigine .

Case Studies and Experimental Findings

Several case studies illustrate the applications and effectiveness of this compound:

作用机制

The mechanism of action of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action .

相似化合物的比较

Similar Compounds

1-acyl-3-(2-aminophenyl) thioureas: These compounds also contain an amino group and are known for their antimicrobial activities.

Nicotinoyl thioureas: These derivatives have similar structural features and exhibit antioxidant properties.

Uniqueness

3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties.

生物活性

3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and potential neuroprotective effects.

Structure and Properties

The compound features a triazole ring substituted with an amino group and an aryl moiety, which enhances its solubility and bioavailability. The structural characteristics of triazoles contribute to their ability to interact with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For instance, compounds containing the triazole core have shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of Tumor Proliferation : The 3-amino-1,2,4-triazole scaffold has demonstrated potent antiproliferative effects in vitro against several cancer types.

- Antiangiogenic Properties : These compounds can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several triazole derivatives against human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability compared to controls. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 | |

| A549 (Lung) | 12 |

These findings suggest that modifications to the triazole structure can enhance anticancer activity.

Antibacterial Activity

The antibacterial properties of this compound have been explored against a range of Gram-positive and Gram-negative bacteria. Triazole derivatives have demonstrated significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function.

Antibacterial Screening Results

In a comparative study of various triazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| S. aureus | 4 | |

| P. aeruginosa | 16 |

The compound exhibited lower MIC values compared to standard antibiotics like ciprofloxacin and ampicillin, indicating its potential as an effective antibacterial agent .

Neuroprotective Potential

Emerging research suggests that triazole derivatives may possess neuroprotective properties. In animal models of seizure disorders, compounds similar to this compound have shown promise in reducing seizure frequency and severity.

Neuroprotective Study Findings

A study investigating the anticonvulsant activity of triazole derivatives found that:

| Compound | Model | Effectiveness |

|---|---|---|

| This compound | Pentylenetetrazol-induced seizures | Comparable to Lamotrigine |

These findings suggest that further exploration into the neuroprotective mechanisms of this compound could lead to new therapeutic strategies for epilepsy and other neurological disorders .

属性

IUPAC Name |

5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJLWSWBDUXSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267574 | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-53-1 | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。